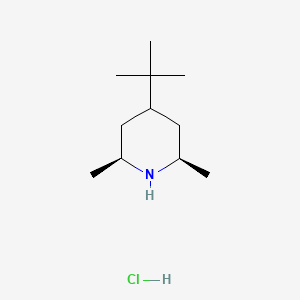

4-Tert-butyl-2,6-dimethylpiperidine hydrochloride, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 4-Tert-butyl-2,6-dimethylpiperidine hydrochloride, cis, is a structurally significant molecule that has been explored in various research contexts. It is related to piperidine derivatives, which are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds. The tert-butyl group is a common bulky substituent that can influence the steric and electronic properties of molecules.

Synthesis Analysis

The asymmetric synthesis of related piperidine derivatives has been demonstrated, such as the preparation of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, which is a key intermediate for the synthesis of a potent protein kinase inhibitor . This synthesis starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and achieves an overall yield of 49%, suggesting potential for industrial application due to the mild conditions and high yields .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be significantly affected by the substitution pattern on the piperidine ring. For instance, the introduction of a tert-butyl group in the 4'-position of 2,2':6',2''-terpyridine leads to a new ligand that exhibits both solubilizing and sterically demanding properties . This bulky substituent prevents typical face-to-face π-interactions and influences the packing in the solid state through CH···N hydrogen bonds and weak CH···π contacts .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can react with L-selectride to yield cis isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates . Additionally, the reaction of a dimethyliminium salt with methylmagnesium chloride can generate an N-tert-butyl group, as demonstrated in the synthesis of 1-tert-butyl-4-chloropiperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their substituents. For example, the steric bulk of cis-2,6-dimethylpiperidide closely resembles that of diisopropylamide but is less bulky than 2,2,6,6-tetramethylpiperidide . X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal that the orientation of substituents on the piperidine ring can affect the molecular packing in the crystal structure .

Aplicaciones Científicas De Investigación

Proton Magnetic Resonance Studies

Proton magnetic resonance (PMR) studies have been conducted on cis- and trans-2,6-dimethylpiperidine. These studies involved purification and confirmation of configurations through PMR spectroscopy, providing insights into the molecular structure and behavior of such compounds (Booth, Little, & Feeney, 1968).

Stereoselective Synthesis

Research in stereoselective synthesis involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone led to the formation of compounds with high stereoselectivity. This indicates the potential for creating specific isomers of piperidine derivatives, which are important in various chemical syntheses (Moskalenko & Boev, 2014).

Conformational Equilibrium Studies

The stability of N-alkyl-2,3-, 3,5-, and 2,5-dimethylpiperid-4-ones was studied, highlighting how the volume of the substituent attached to the nitrogen atom affects the conformational equilibrium. This research is crucial for understanding the chemical behavior of substituted piperidines under different conditions (Mistryukov & Smirnova, 1970).

Stereocontrolled Synthesis

Research into the stereocontrolled synthesis of specific piperidine derivatives was conducted, offering insights into the creation of chiral compounds. Such research is significant for the development of pharmaceuticals and other applications where chirality is crucial (Vinković & Sunjic, 1997).

Synthesis and Stereochemistry Studies

The synthesis and stereochemistry of diastereoisomeric dimethylpiperidin-4-ols were explored, providing valuable information on configurations and preferred conformations. These findings have implications in fields like drug design and materials science (Casy & Jeffery, 1972).

Propiedades

IUPAC Name |

(2R,6S)-4-tert-butyl-2,6-dimethylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-8-6-10(11(3,4)5)7-9(2)12-8;/h8-10,12H,6-7H2,1-5H3;1H/t8-,9+,10?; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOMDOCSDKCOKD-CVLICLBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H](N1)C)C(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)

![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)

![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B3016048.png)

![2-(7-benzyl-4-oxo-2-propyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

![2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3016050.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole](/img/structure/B3016054.png)